molecular formula C11H13N3O2 B3362484 Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) CAS No. 99857-17-7

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)

Cat. No.: B3362484
CAS No.: 99857-17-7
M. Wt: 219.24 g/mol
InChI Key: MZQNDWLGZSNEOA-UHFFFAOYSA-N
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Description

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) typically involves the reaction of 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins . Additionally, it can interfere with the replication of viruses by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14-10-5-4-8(12-7(2)15)6-9(10)13-11(14)16/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNDWLGZSNEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457972
Record name Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99857-17-7
Record name Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
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Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
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Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)

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